REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[Na].[CH:5]1([N:8]2[C:17]3[C:12](=[CH:13][C:14]([F:25])=[C:15]([N:19]4[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]4)[C:16]=3F)[C:11](=[O:26])[C:10]([C:27]([OH:29])=[O:28])=[CH:9]2)[CH2:7][CH2:6]1>C(O)C>[CH:5]1([N:8]2[C:17]3[C:12](=[CH:13][C:14]([F:25])=[C:15]([N:19]4[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]4)[C:16]=3[O:2][CH3:1])[C:11](=[O:26])[C:10]([C:27]([OH:29])=[O:28])=[CH:9]2)[CH2:6][CH2:7]1 |f:0.1,^1:3|
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)N1CCNCC1)F)=O)C(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture in sealed tube was heated for 72.5 hours at 140° to 150° C
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Duration
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72.5 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated
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Type
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ADDITION
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Details
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water (4 ml) was added to the residue
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Type
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FILTRATION
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Details
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The insoluble materials were filtered off
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Type
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FILTRATION
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Details
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The resulting precipitate was collected by filtration
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Type
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CUSTOM
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Details
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recrystallized from dichloromethane-methanol (2:1; 6 ml)
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Name
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|
Type
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product
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Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)OC)N1CCNCC1)F)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |